molecular formula C11H27Br3N2 B13522776 {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide

{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide

Cat. No.: B13522776
M. Wt: 427.06 g/mol
InChI Key: WGDQOUVIZLFGKU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H27Br3N2

Molecular Weight

427.06 g/mol

IUPAC Name

N'-(3-bromopropyl)-N,N-dimethyl-N'-propylpropane-1,3-diamine;dihydrobromide

InChI

InChI=1S/C11H25BrN2.2BrH/c1-4-8-14(10-5-7-12)11-6-9-13(2)3;;/h4-11H2,1-3H3;2*1H

InChI Key

WGDQOUVIZLFGKU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCN(C)C)CCCBr.Br.Br

Origin of Product

United States

Preparation Methods

Preparation Methods of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide

Stepwise Preparation Protocols

Preparation of Bromopropylamine Intermediates
  • 3-Bromo-N,N-dimethylpropan-1-amine is a critical intermediate, with molecular formula C5H12BrN and molecular weight 166.06 g/mol. It can be synthesized by bromination of dimethylaminopropane derivatives or via nucleophilic substitution on 3-bromopropylamine.

  • 3-Bromopropylamine (C3H8BrN, MW 138.01 g/mol) serves as a precursor for further amination steps. It is typically prepared by bromination of propylamine or via halogen exchange reactions.

Alkylation and Amination Steps

A representative method adapted from patent CN106046053A describes the preparation of related quaternary ammonium bromide salts, which can be extrapolated to the target compound:

Step Reagents & Conditions Description Yield & Notes
1 Toluene (180-220 kg), Triphenylphosphine (80-100 kg), 1,3-Dibromopropane (50-70 kg), reflux at 80°C for 5-6 h Formation of brominated phosphonium intermediate (P-I) by nucleophilic substitution Isolated by cooling, filtering, drying
2 Methanol (350-420 kg), P-I (150 kg), Dimethylamine aqueous solution (80-120 kg), 50°C, 10-14 h Amination of P-I with dimethylamine to form quaternary ammonium salt Reaction monitored for completion
3 Evaporation of methanol, addition of ethanol (360-450 kg), filtration, drying Purification and isolation of dihydrobromide salt Yield up to 68.3%, high purity

This method emphasizes mild reaction conditions (normal pressure, moderate temperatures), cost-effectiveness by using methanol instead of ethanol, and energy savings.

Alternative Synthesis of Dimethylamino Propyl Halide Salts
  • Preparation of 3-(Dimethylamino)propyl chloride hydrochloride involves reaction of chloropropene with dimethylamine gas in toluene at 45°C for 10 h with diatomaceous earth catalyst, followed by acidification and reflux to yield the hydrochloride salt with 90% molar yield. This method can be adapted to bromide analogs by substituting bromopropene or bromopropyl intermediates.

Comparative Data Table of Preparation Methods

Parameter Method from CN106046053A (Patent) Dimethylamino Propyl Chloride Hydrochloride Method Notes
Starting Materials Triphenylphosphine, 1,3-dibromopropane, dimethylamine Chloropropene, dimethylamine gas Bromopropyl analogs substituted accordingly
Solvents Toluene, Methanol, Ethanol Toluene, Water Methanol preferred for cost and yield
Temperature 50-80°C 45-112°C (reflux) Moderate temperatures
Reaction Time 5-14 h 10-12 h Comparable durations
Yield Up to 68.3% 90% (for chloride analog) Higher yield in chloride route, but different salt
Purification Filtration, drying Distillation, washing, filtration Standard purification techniques
Scale Industrial scale (hundreds of kg) Laboratory to pilot scale Scalable methods

Research Findings and Analysis

  • The use of 1,3-dibromopropane as a bifunctional alkylating agent enables efficient formation of bromopropyl intermediates essential for the target compound synthesis.

  • Triphenylphosphine acts as a nucleophile forming phosphonium salts, which upon reaction with dimethylamine yield the desired quaternary ammonium bromide hydrobromide salts with good selectivity and yield.

  • The choice of solvent critically influences the reaction efficiency. Methanol is favored for its cost-effectiveness and ability to maintain reaction rates at moderate temperatures, improving energy consumption profiles.

  • The final dihydrobromide salt formation typically involves acidification or salt exchange, ensuring product stability and crystallinity suitable for isolation and storage.

  • Alternative halide salts (chloride vs bromide) show differences in yield and reaction conditions, but the bromide salt is preferred for specific applications requiring bromide counterions.

Summary Table of Key Chemical Data

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Bromo-N,N-dimethylpropan-1-amine C5H12BrN 166.06 53929-74-1 Brominated amine intermediate
3-Bromopropylamine C3H8BrN 138.01 18370-81-5 Bromopropyl amine precursor
This compound - - - Target quaternary ammonium bromide salt

Chemical Reactions Analysis

Types of Reactions

{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the amine groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide
  • Molecular Formula : C₁₁H₂₇Br₃N₂ (as per Enamine Ltd’s 2021 catalog) .
  • Molecular Weight : 427.06 g/mol .
  • Structural Features : The compound contains a tertiary amine core with a bromopropyl substituent and a propyl chain. The dihydrobromide salt form enhances its solubility in polar solvents.

Comparison with Structurally Similar Compounds

The compound is compared to three analogs from , which share the dimethylamino-propyl backbone but differ in substituents and counterions. Key differences in molecular weight, functional groups, and physicochemical properties are highlighted below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Counterions Source
This compound C₁₁H₂₇Br₃N₂ 427.06 Bromopropyl, propyl, dihydrobromide
N-[3-(dimethylamino)propyl]-2-oxo-3-phenyl-3-piperidinecarboxamide hydrobromide C₁₇H₂₆BrN₃O₂ 384.32 Piperidinecarboxamide, hydrobromide
N-(3-(dimethylamino)propyl)-4-hydroxy-2-quinolinecarboxamide 2-butenedioate C₁₉H₂₃N₃O₆ 389.41 Quinolinecarboxamide, 2-butenedioate
3-[bis(methylsulfonyl)amino]-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride C₁₄H₂₃Cl₂N₃O₅S₂ 448.39 Chlorobenzamide, methylsulfonyl, hydrochloride

Key Observations :

Bromine Content: The target compound contains three bromine atoms, contributing to its higher molecular weight (427.06 g/mol) compared to analogs with one bromine (384.32 g/mol) or none (389.41 g/mol) .

Counterion Effects : The dihydrobromide salt likely increases aqueous solubility compared to the hydrochloride or 2-butenedioate salts in analogs.

Functional Group Diversity: The presence of a bromopropyl chain distinguishes it from analogs with aromatic (quinoline, piperidine) or sulfonyl groups, which may influence reactivity in alkylation or cross-coupling reactions .

Reactivity and Stability :

  • The tertiary amine structure and bromine atoms make the compound a candidate for nucleophilic substitution reactions (e.g., SN2 with amines or thiols).
  • Compared to its hydrobromide analog (384.32 g/mol), the dihydrobromide form may exhibit enhanced stability in acidic conditions due to stronger ionic interactions .

Biological Activity

The compound {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide, commonly referred to as a derivative of 3-bromopropylamine, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following formula:

  • Molecular Formula : C₁₁H₂₈Br₂N₄
  • Molecular Weight : 335.2 g/mol
  • CAS Number : 78702-81-5

The compound features a bromopropyl group attached to a dimethylamine moiety, which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to neurotransmission.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes that play crucial roles in cellular signaling and metabolism.

Anticancer Properties

Research indicates that derivatives of bromopropylamine exhibit anticancer properties. For instance, compounds similar to this compound have been studied for their effectiveness against various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria, making it a candidate for further investigation in the development of antimicrobial agents .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)15Induction of apoptosis
AntibacterialStaphylococcus aureus32Inhibition of cell wall synthesis
AntibacterialEscherichia coli64Disruption of bacterial membrane integrity

Q & A

Q. What are the established synthetic routes for {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide, and what key intermediates are involved?

The compound can be synthesized via alkylation and bromination steps. A common approach involves reacting 3-bromopropylamine hydrobromide with propylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine backbone . Subsequent quaternization with dimethylamine and dihydrobromide salt formation is performed in ethanol under reflux . Key intermediates include 3-bromopropylamine hydrobromide and N-propyl-3-aminopropane derivatives.

Q. Which analytical methods are recommended for purity assessment and structural characterization of this compound?

Titrimetric analysis (e.g., acid-base titration) is used for quantifying amine content (>98% purity verification) . Structural confirmation relies on ¹H/¹³C NMR to identify alkyl chain environments and bromide counterions. Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₂₅Br₂N₂). TLC (dichloromethane/methanol 9.5:0.5) monitors reaction progress .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and light-sensitive. Store at <0°C in amber vials under inert gas (N₂/Ar) . Decomposition products may include free amines and HBr; use fume hoods and avoid prolonged skin contact .

Advanced Research Questions

Q. What strategies optimize regioselective bromination in the synthesis of analogous quaternary ammonium salts?

Regioselectivity challenges arise during bromopropylamine derivatization. Controlled reaction temperatures (0–5°C) and sterically hindered bases (e.g., DBU) minimize side reactions . Solvent polarity (e.g., DCM vs. THF) also influences bromine electrophilicity. Computational modeling (DFT) predicts favorable transition states for alkylation .

Q. How can discrepancies in melting point data between batches be systematically investigated?

Batch variations may stem from residual solvents (e.g., ethanol) or counterion stoichiometry. Use DSC to compare thermal profiles and ICP-OES to quantify bromide content . Recrystallization in anhydrous acetone improves consistency, as reported for similar hydrobromide salts .

Q. What mechanistic insights explain the compound’s potential biological activity in neurotransmitter studies?

The quaternary ammonium structure mimics cholinergic agents, enabling acetylcholine receptor interactions. In vitro assays (e.g., radioligand binding) assess affinity for muscarinic receptors . Molecular docking studies suggest the bromopropyl chain enhances hydrophobic binding to receptor pockets .

Q. How does pH influence the stability of the dihydrobromide salt in aqueous buffers?

Stability studies in PBS (pH 7.4) show gradual HBr release over 24 hours (quantified via ion chromatography). Below pH 3, protonation of tertiary amines accelerates degradation. Use buffered solutions (pH 4–6) for short-term experiments .

Q. What computational tools are suitable for modeling the compound’s electrostatic interactions in lipid bilayers?

MD simulations (GROMACS) with CHARMM36 force fields predict membrane permeability. The bromine atoms increase dipole moments, favoring localization near phospholipid headgroups . QM/MM hybrid models refine charge distribution for binding energy calculations .

Methodological Guidance

Q. How to design a kinetic study for bromopropylamine intermediate formation?

Track reaction progress via inline FTIR to monitor C-Br stretching (500–600 cm⁻¹). Quench aliquots at intervals for GC-MS analysis. Rate constants are derived using pseudo-first-order kinetics (excess propylamine) .

Q. What protocols validate the absence of genotoxic impurities in scaled-up synthesis?

Follow ICH M7 guidelines: Ames testing (Salmonella typhimurium strains) and HPLC-MS/MS to detect alkylating agents (e.g., residual 3-bromopropylamine) at <1 ppm .

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